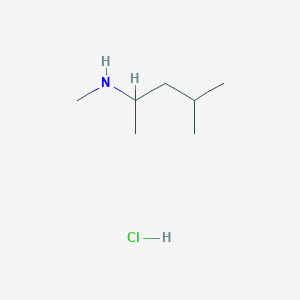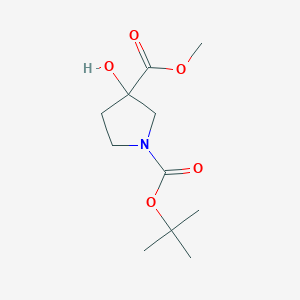
N,4-Dimethyl-2-pentanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of N,4-Dimethyl-2-pentanamine hydrochloride is C7H17N . The molecular weight is 115.2166 . The IUPAC Standard InChI is InChI=1S/C7H17N/c1-5-6-7(2)8(3)4/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.8±0.1 g/cm3, a boiling point of 116.9±8.0 °C at 760 mmHg, and a vapour pressure of 17.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 35.5±3.0 kJ/mol, a flash point of 7.3±9.3 °C, and an index of refraction of 1.409 .Mechanism of Action
The mechanism of action of N,4-Dimethyl-2-pentanamine hydrochloride is not well understood. It is believed that the hydrochloride ion forms a strong acid-base complex with the amine group of the this compound molecule, which increases the solubility of the compound in water and other solvents. This complex is thought to be responsible for the reactivity of this compound in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some biochemical effects on cells, such as the inhibition of the enzyme glutathione reductase. In addition, it has been found to have some anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
N,4-Dimethyl-2-pentanamine hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in organic synthesis. It is also relatively non-toxic and has a low melting point, making it suitable for use in high-temperature reactions. However, this compound can be difficult to handle due to its hygroscopic nature and can be difficult to purify due to its insolubility in many solvents.
Future Directions
The potential applications of N,4-Dimethyl-2-pentanamine hydrochloride in scientific research are vast and varied. In the future, it is likely that this compound will be used in the synthesis of more complex organic compounds, such as peptides and polymers. It may also be used in the development of new fluorescent probes for imaging and sensing applications. In addition, further research into the biochemical and physiological effects of this compound may lead to the development of novel therapeutic agents. Finally, the use of this compound in the synthesis of more efficient and cost-effective catalysts may lead to the development of more efficient synthetic processes.
Scientific Research Applications
N,4-Dimethyl-2-pentanamine hydrochloride has been used as a reagent in a variety of scientific research applications. It has been used as a reactant in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used as a catalyst in the synthesis of various pharmaceuticals and as a reagent in the analysis of nucleic acids. In addition, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Safety and Hazards
The safety data sheet for N,4-Dimethyl-2-pentanamine hydrochloride indicates that it is a solid at room temperature . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . The MSDS for this compound can be found here.
properties
IUPAC Name |
N,4-dimethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)5-7(3)8-4;/h6-8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCHZRLKMRRDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655355 | |
| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89979-62-4 | |
| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)




![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)
![3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389325.png)